6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide
Description
6-Chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is a synthetic quinoline derivative featuring a carboxamide group at position 2, a chloro substituent at position 6, an ethoxy group at position 4, and a 3,4-dimethoxyphenyl moiety attached to the carboxamide nitrogen. The quinoline core provides a planar aromatic system, while the substituents modulate electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-4-27-18-11-16(23-15-7-5-12(21)9-14(15)18)20(24)22-13-6-8-17(25-2)19(10-13)26-3/h5-11H,4H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQJIBLYMMZADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is . The compound features a quinoline core substituted with a chloro group, an ethoxy group, and a dimethoxyphenyl moiety. This unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
These results suggest that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
The mechanism by which 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide exerts its antimicrobial effects involves the inhibition of critical bacterial enzymes and pathways. Specifically, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), key enzymes in bacterial DNA replication and folate synthesis, respectively.
- DNA Gyrase Inhibition: IC50 values range from 12.27 to 31.64 µM.
- DHFR Inhibition: IC50 values range from 0.52 to 2.67 µM.
These findings highlight the compound's potential as a lead for developing new antibacterial agents .
Antibiofilm Activity
In addition to its antimicrobial properties, this compound has demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis. The reduction in biofilm formation was superior compared to standard antibiotics like Ciprofloxacin, indicating its potential utility in treating biofilm-associated infections .
Case Studies
A notable study explored the combination effects of 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide with existing antibiotics. The results showed a synergistic effect when combined with Ciprofloxacin and Ketoconazole, leading to reduced MICs for these drugs . Such combinations could enhance therapeutic efficacy while minimizing resistance development.
Toxicity Profile
The hemolytic activity of the compound was assessed to evaluate its safety profile. Results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%) compared to Triton X-100, suggesting that it is relatively non-toxic at therapeutic concentrations. Additionally, cytotoxicity tests showed IC50 values greater than 60 µM, indicating a favorable safety margin for potential therapeutic use .
Comparison with Similar Compounds
Quinoline-4-Carboxamide Derivatives
Example: N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoro-2-((3-morpholinopropyl)amino)quinoline-4-carboxamide (Compound 35, )
- Structural Differences: The carboxamide group is at position 4 (vs. position 2 in the target compound), and substituents include fluorine and a morpholinopropylamino group.
- Functional Implications :
Thienoquinoline Carboxamides
Example: 3-Amino-N-(4-chlorophenyl)-6-ethoxythieno[2,3-b]quinoline-2-carboxamide ()
- Structural Differences: A thiophene ring is fused to the quinoline core, replacing one benzene ring.
- The amino group at position 3 introduces additional hydrogen-bonding capacity, which may improve target affinity compared to the chloro substituent in the target compound .
Isoquinoline Derivatives
Example: 6,7-Dimethoxy-1-Methyl-N-Phenyl-3,4-Dihydroisoquinoline-2(1H)-Carboxamide (Compound 6f, )
- Structural Differences: Isoquinoline core (nitrogen at position 2) vs. quinoline (nitrogen at position 1).
- Functional Implications: The dihydroisoquinoline structure introduces partial saturation, reducing planarity and possibly altering membrane permeability. Dimethoxy groups at positions 6 and 7 mimic the 3,4-dimethoxyphenyl group in the target compound, suggesting shared affinity for receptors requiring methoxy interactions .
Pyrimidine and Dihydropyrimidine Derivatives
Example : N-(2,4-Dimethoxyphenyl)-4-(4-Hydroxyphenyl)-6-Methyl-2-Sulfanylidene-3,4-Dihydro-1H-Pyrimidine-5-Carboxamide ()
- Structural Differences: A dihydropyrimidine core replaces quinoline, with a sulfanylidene group at position 2.
- The sulfanylidene group may engage in unique covalent interactions absent in the target compound .
Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations
- Chloro Substituent (Position 6): Likely contributes to electron withdrawal, stabilizing the quinoline ring and influencing binding to hydrophobic pockets (e.g., in kinases or DNA topoisomerases).
- 3,4-Dimethoxyphenyl Carboxamide: The methoxy groups may engage in hydrogen bonding with polar residues, while the phenyl ring facilitates π-π interactions.
- Metabolic Stability : Analogous compounds like TMC and DMCHC () show that blocking metabolic sites (e.g., replacing methylene with ethoxy) can mitigate rapid in vivo degradation, a strategy possibly employed in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
